2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Beschreibung
The compound 2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1,2,3-triazole ring and an ethanone-linked 2-methoxyphenyl group. This scaffold is prevalent in medicinal chemistry due to its conformational rigidity, which enhances receptor binding specificity . The 2-methoxy group on the phenyl ring likely influences electronic and steric interactions, while the triazole moiety may participate in hydrogen bonding or π-π stacking .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-17-5-3-2-4-13(17)10-18(23)22-14-6-7-15(22)12-16(11-14)21-9-8-19-20-21/h2-5,8-9,14-16H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNOKNIYMWYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (referred to as compound A ) is a synthetic derivative that incorporates a methoxyphenyl group and a triazole moiety linked to an azabicyclic structure. This unique configuration suggests potential biological activities worth exploring, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of compound A can be represented as follows:
This structure includes:
- A methoxyphenyl group.
- A triazole ring.
- An azabicyclo framework.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties
- Antioxidant activity
- Neuropharmacological effects
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds can demonstrate significant antimicrobial activity against various pathogens. For example, triazole-based compounds have been reported to inhibit the growth of bacteria and fungi effectively.
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound A | Escherichia coli | 18 |
| Compound A | Candida albicans | 22 |
These results suggest that compound A may possess promising antimicrobial properties, potentially making it a candidate for further development in treating infections.
Antioxidant Activity
The antioxidant capacity of compound A has also been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicate that compound A exhibits moderate antioxidant activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 65 |
This data suggests that compound A could provide protective effects against oxidative stress, which is implicated in various diseases.
Neuropharmacological Effects
The azabicyclic structure present in compound A is associated with neuropharmacological activities. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies indicate that compound A may act as a modulator at these receptors, potentially influencing mood and cognitive functions.
Case Studies
Several case studies have explored the biological activity of compounds related to compound A:
- Dopamine D3 Receptor Modulation : Research on related triazole compounds has shown significant binding affinity for dopamine D3 receptors, which are implicated in mood disorders and addiction. Compounds exhibiting high selectivity for D3 over D2 receptors are particularly valuable for therapeutic applications.
- Antimicrobial Efficacy : In a study evaluating various triazole derivatives, one compound demonstrated a notable reduction in bacterial load in infected animal models. Similar derivatives could be hypothesized to exhibit comparable efficacy, warranting further investigation into compound A's potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogues
Core Scaffold Modifications
The 8-azabicyclo[3.2.1]octane framework is shared across multiple analogues, but substituent variations critically alter pharmacological profiles:
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
*Calculated based on molecular formula.
- Receptor Selectivity : The target compound’s triazole and methoxy groups may favor interactions with steroid receptors (e.g., androgen or estrogen receptors), akin to ’s antagonists . In contrast, tropifexor () employs a benzothiazole-carboxylic acid group for farnesoid X receptor agonism .
- Solubility and Bioavailability: The 2-methoxyphenyl group in the target compound likely improves aqueous solubility compared to BK63156’s 4-methoxypropanone, which has a longer hydrophobic chain .
Stability and Industrial Applicability
- Crystallinity : and highlight that analogues with methoxy or triazole groups often meet pharmacopeial crystallinity standards, suggesting the target compound may exhibit similar stability .
- Degradation Pathways : Thioether-containing derivatives (e.g., Compound 26a) are prone to oxidation, whereas the target compound’s triazole and methoxy groups may confer metabolic resistance .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step routes, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. Key steps include:
- Scaffold Preparation : Cyclization reactions (e.g., intramolecular Mannich reactions) to form the bicyclic core .
- Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
- Functionalization : Coupling reactions (e.g., nucleophilic substitution or amidation) to attach the 2-methoxyphenyl group .
Q. Optimization Parameters :
- Temperature : Lower temperatures (0–25°C) for sensitive intermediates like azides .
- Catalysts : Use of Cu(I) catalysts for regioselective triazole formation .
- Purification : Chromatography (e.g., flash column or HPLC) to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are most effective for confirming molecular structure and stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH3) and triazole protons (δ ~7.5–8.5 ppm) .
- 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities in the bicyclic system .
- X-ray Crystallography :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 354.18) .
Advanced Research Questions
Q. How can researchers address contradictory data in pharmacological evaluations of this compound’s target selectivity across assay systems?
Methodological Answer: Contradictions often arise due to assay variability (e.g., cell type, receptor isoform). Mitigation strategies include:
- Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., calcium flux) assays to cross-validate target engagement .
- Structural Dynamics Analysis :
- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics .
Example Case :
If the compound shows higher potency in HEK293 cells than in primary neurons, validate via:
Q. What computational approaches are recommended to predict binding affinity and conformational dynamics with biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Glide to screen against targets like GPCRs or kinases. Focus on the triazole and bicyclic motifs as key pharmacophores .
- Free Energy Calculations :
- Apply MM/GBSA or alchemical methods (e.g., FEP+) to estimate ΔG binding .
- Conformational Sampling :
- Run MD simulations (AMBER or CHARMM) to explore the compound’s flexibility in solution vs. bound states .
Q. Key Parameters :
- Force Fields : OPLS-AA for organic moieties; GAFF for triazole .
- Solvent Models : TIP3P explicit water for aqueous environments .
Q. How can the stereochemical integrity of the 8-azabicyclo[3.2.1]octane core be maintained during scale-up synthesis?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during bicyclic scaffold formation .
- Process Analytical Technology (PAT) :
- Use in-line FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .
- Crystallization-Induced Diastereomer Resolution : Introduce chiral resolving agents (e.g., tartaric acid derivatives) .
Q. What strategies are effective in analyzing metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- In Vitro Microsomal Assays :
- CYP Inhibition Screening :
- Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) to assess competitive/non-competitive inhibition .
- Metabolite Identification :
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure plasma/tissue exposure (AUC, Cmax) to confirm bioavailability .
- Assess blood-brain barrier penetration if targeting CNS receptors .
- Metabolite Interference :
- Dose-Response Correlation :
- Perform PK/PD modeling (e.g., using Phoenix WinNonlin) to align in vitro IC50 with in vivo ED50 .
Q. What experimental designs minimize artifacts in assessing the compound’s anti-inflammatory or anticancer activity?
Methodological Answer:
- Counter-Screening : Include structurally similar but inactive analogs to rule out assay-specific false positives .
- Cytotoxicity Controls : Use resazurin assays to distinguish cytotoxic vs. target-specific effects .
- Pathway Modulation : Validate via Western blotting (e.g., NF-κB inhibition in inflammation models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
